Monochlorobimane

Übersicht

Beschreibung

Monochlorobimane is a non-fluorescent bimane compound that becomes fluorescent upon conjugation with thiols. It is widely used in biochemical research to measure glutathione levels in cells and tissues. The compound is cell-permeable and reacts readily with low molecular weight thiols, including glutathione, N-acetylcysteine, and mercaptopurine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Monochlorobimane can be synthesized through a series of chemical reactions involving the chlorination of bimane. The process typically involves the reaction of bimane with thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes, often using automated systems to ensure precision and safety. The reaction conditions are optimized to maximize yield and purity, and the product is purified through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Monochlorobimane primarily undergoes substitution reactions with thiols. It reacts with glutathione and other thiols to form fluorescent conjugates. This reaction is catalyzed by glutathione-S-transferases .

Common Reagents and Conditions:

Reagents: Glutathione, N-acetylcysteine, mercaptopurine, peptides.

Conditions: The reactions are typically carried out in aqueous solutions at physiological pH and temperature.

Major Products: The major product of the reaction between this compound and glutathione is the fluorescent glutathione-monochlorobimane conjugate, which can be easily detected and quantified using fluorescence spectroscopy .

Wissenschaftliche Forschungsanwendungen

Visualization of Glutathione in Live Organisms

One of the most significant applications of monochlorobimane is its ability to visualize and quantify GSH levels in live organisms, particularly in zebrafish embryos. MCB reacts with GSH to form a fluorescent adduct that can be visualized using fluorescence microscopy. This method allows researchers to monitor GSH distribution and changes in response to xenobiotic exposure throughout development.

Case Study: Zebrafish Embryos

- Objective: To visualize S-glutathionylation in developing zebrafish embryos.

- Method: this compound staining followed by fluorescence microscopy.

- Findings: The study demonstrated that MCB could effectively visualize GSH levels and their alterations during organogenesis. This technique is advantageous over traditional methods such as High-Performance Liquid Chromatography (HPLC) because it allows for real-time monitoring of GSH dynamics without the need for sample termination .

Flow Cytometry Applications

This compound is also employed in flow cytometry to measure intracellular GSH levels in individual cells. This application is crucial for understanding cellular redox states and responses to oxidative stress.

Data Table: Flow Cytometry Studies Using MCB

| Study Reference | Cell Type | Findings |

|---|---|---|

| Various cell lines | Developed an assay for detecting free GSH levels. | |

| Human cancer cells | Used MCB for quantifying cellular redox states. |

Investigating Redox States in Cancer Research

In cancer research, MCB has been utilized to explore the role of GSH in tumor biology and treatment responses. By labeling cells with MCB, researchers can assess how GSH levels correlate with cancer progression and treatment efficacy.

Case Study: Colon Carcinoma Cells

- Objective: To analyze the impact of dietary compounds on the Wnt signaling pathway.

- Method: this compound labeling followed by flow cytometry.

- Findings: The study indicated that alterations in GSH levels influenced key signaling pathways involved in cancer progression .

Drug Metabolism Studies

MCB has been used to study the metabolism of various drugs, particularly those requiring detoxification through conjugation with GSH. This application is vital for understanding how drugs are processed within the body and can inform drug development strategies.

Case Study: Ivermectin Detoxification

- Objective: To investigate the detoxification mechanisms of ivermectin.

- Method: Measurement of fluorescent products formed from MCB-GSH conjugation.

- Findings: The study revealed that specific transporters and enzymes are involved in the detoxification process, highlighting the role of GSH in drug metabolism .

Toxicological Assessments

In toxicology, this compound serves as a valuable tool for assessing cellular responses to toxic agents by measuring changes in GSH levels. This application helps elucidate mechanisms of toxicity and potential protective strategies.

Case Study: Xenobiotic Exposure

- Objective: To evaluate the effects of xenobiotics on cellular redox states.

- Method: this compound staining followed by fluorescence measurement.

- Findings: The research demonstrated significant alterations in GSH levels upon exposure to various toxicants, providing insights into cellular defense mechanisms against oxidative stress .

Wirkmechanismus

Monochlorobimane exerts its effects by reacting with thiols to form fluorescent conjugates. The reaction is catalyzed by glutathione-S-transferases, which facilitate the conjugation of this compound with glutathione. The resulting fluorescent product can be detected and quantified, providing insights into the cellular glutathione levels and redox state .

Vergleich Mit ähnlichen Verbindungen

Monobromobimane: Another bimane derivative that reacts with thiols to form fluorescent conjugates.

Monoiodobimane: Similar to monochlorobimane but with an iodine atom instead of chlorine.

Uniqueness: this compound is unique due to its high specificity for thiols and its ability to form highly fluorescent conjugates. This makes it an excellent tool for detecting and quantifying glutathione and other thiols in biological samples .

Biologische Aktivität

Monochlorobimane (MCB) is a fluorescent probe extensively used in biological research to study the dynamics of glutathione (GSH), a critical antioxidant in cellular redox homeostasis. This article delves into the biological activity of MCB, highlighting its applications, mechanisms, and relevant research findings.

Overview of this compound

This compound is a small thiol-specific dye that forms a fluorescent conjugate with glutathione, allowing for the visualization and quantification of GSH levels in various biological systems. The compound is particularly valuable due to its ability to selectively bind to GSH over other small thiols, making it a useful tool for studying oxidative stress and detoxification processes.

The mechanism by which MCB operates involves its conjugation with GSH, catalyzed by glutathione S-transferase (GST). This reaction leads to the formation of a fluorescent GSH-MCB adduct, which can be detected using fluorescence microscopy or flow cytometry. The fluorescence intensity correlates with the intracellular levels of GSH, providing insights into cellular redox states.

Applications in Research

- Visualization of GSH Dynamics : MCB has been employed in live imaging studies, particularly in zebrafish embryos. This model allows researchers to visualize changes in GSH distribution and utilization during development and in response to xenobiotic exposure .

- Quantification of Cellular Redox States : MCB is used to assess the redox status of cells under various conditions. For instance, studies have shown that MCB fluorescence can indicate changes in GSH levels due to oxidative stress or treatment with cytotoxic agents .

- Investigating Disease Mechanisms : The probe has been utilized to explore pathological conditions characterized by altered redox states, such as cancer and neurodegenerative diseases. For example, research has indicated that MCB can help differentiate between cell lines with varying GSH levels, thus aiding in understanding disease mechanisms .

Case Study 1: Zebrafish Embryo Model

A study utilized MCB to visualize GSH levels in zebrafish embryos exposed to environmental toxins. The results demonstrated that MCB effectively highlighted changes in GSH localization, providing insights into how early life exposures can affect developmental outcomes .

Case Study 2: Human Peripheral Blood Mononuclear Cells

In another investigation, MCB was used to quantify GSH levels in human peripheral blood mononuclear cells (PBMC). The study found that while MCB could label GSH, the fluorescence was significantly influenced by alternative metabolic pathways and rapid excretion of the GSH-MCB adduct from cells, indicating limitations in using MCB as a specific probe for certain cell types .

Research Findings

Limitations and Considerations

While this compound is a powerful tool for studying glutathione dynamics, researchers must consider several limitations:

- Specificity Issues : The lack of specificity in certain cell types can lead to misleading results; alternative pathways may influence fluorescence readings .

- Detection Challenges : Fluorescence detection can be compromised under certain experimental conditions, necessitating careful optimization of protocols .

- Extracellular Interactions : The interactions between extracellular thiols and MCB may affect assay outcomes, complicating data interpretation .

Eigenschaften

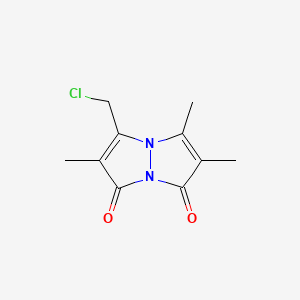

IUPAC Name |

7-(chloromethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-5-7(3)12-8(4-11)6(2)10(15)13(12)9(5)14/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUIPVTCEECPFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C(=O)N2C1=O)C)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227249 | |

| Record name | Monochlorobimane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76421-73-3 | |

| Record name | Monochlorobimane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76421-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monochlorobimane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076421733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monochlorobimane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76421-73-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: mBCl primarily reacts with glutathione (GSH), a tripeptide thiol found abundantly in cells. [, , , ] This reaction is catalyzed by glutathione S-transferases (GSTs), a family of detoxification enzymes. [, , , , , , , ]

A: mBCl reacts with GSH to form a fluorescent adduct called bimane-glutathione (Bm-SG). [, , , ] This adduct is then typically transported to the vacuole in plant cells or exported out of the cell in some bacteria. [, , ]

A: The formation of Bm-SG is accompanied by a significant increase in fluorescence. Researchers can exploit this property to quantify GSH levels and monitor its dynamics in cells using fluorescence microscopy or flow cytometry. [, , , , , , , ]

ANone: While mBCl is considered a specific probe for GSH, its reliability depends on various factors.

- Species and cell type: mBCl shows high specificity for GSH in rodent cells but has a lower affinity for human GSTs, requiring higher concentrations for effective labeling. [, , , , ]

- Presence of other thiols: mBCl can react with other thiols, albeit at a slower rate, potentially leading to background fluorescence. [, ]

- Export of Bm-SG: The efflux of Bm-SG from cells can affect the correlation between fluorescence intensity and initial GSH levels. [, ]

- GST isozyme activity: The rate of mBCl conjugation with GSH varies depending on the specific GST isozyme present in the cell type. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.